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molecular formula C19H18FN3O4 B8451372 1,5-Naphthyridine-3-carboxamide, 7-((4-fluorophenyl)methyl)-1,2-dihydro-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo- CAS No. 863434-13-3

1,5-Naphthyridine-3-carboxamide, 7-((4-fluorophenyl)methyl)-1,2-dihydro-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-

Cat. No. B8451372
M. Wt: 371.4 g/mol
InChI Key: QWLNINWUBHHOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691991B2

Procedure details

To a solution of ethyl 7-[(4-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate (143.3 g, 0.402 mol) in EtOH (1.3 L) was added NMP (0.5 L) and ethanolamine (27.75 g, 0.454 mol). Distilled EtOH over a period of 2 h and the resulting reaction mixture was heated at 110° C. for 45 min. Cooled to 60° C. and added water dropwise (0.47 L), followed by addition of 1N HCl (0.2 L) to pH 2-3. Cooled to room temperature and diluted by dropwise addition of water (1.2 L). The solids which precipitated were collected by filtration, washed with water and dried under vacuum at 70° C. to afford a tan solid. 1H NMR (d6-DMSO) δ 10.41 (1H, t, J=5.5 Hz), 8.53 (1H, s), 8.00 (1H, s), 7.39-7.35 (2H, m), 7.15-7.10 (2H, m), 4.92 (1H, t, J=5 Hz), 4.15 (2H, s), 3.58 (3H, s), 3.55-3.53 (2H, m), 3.44-3.40 (2H, m); ES+ MS: 372 (M+H+, 100).
Name
ethyl 7-[(4-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate
Quantity
143.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step One
Quantity
27.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
Quantity
0.2 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[CH:18]=[C:17]3[C:12]([C:13]([OH:26])=[C:14]([C:21](OCC)=[O:22])[C:15](=[O:20])[N:16]3[CH3:19])=[N:11][CH:10]=2)=[CH:4][CH:3]=1.CN1C(=O)CCC1.[CH2:34]([CH2:36][NH2:37])[OH:35].Cl>CCO.O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[CH:18]=[C:17]3[C:12]([C:13]([OH:26])=[C:14]([C:21]([NH:37][CH2:36][CH2:34][OH:35])=[O:22])[C:15](=[O:20])[N:16]3[CH3:19])=[N:11][CH:10]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
ethyl 7-[(4-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate
Quantity
143.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC1=CN=C2C(=C(C(N(C2=C1)C)=O)C(=O)OCC)O
Name
Quantity
0.5 L
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
27.75 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
1.3 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.2 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
1.2 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solids which precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 70° C.
CUSTOM
Type
CUSTOM
Details
to afford a tan solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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